4-benzoyl-N-(2-ethylphenyl)benzamide
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Overview
Description
4-benzoyl-N-(2-ethylphenyl)benzamide is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.399. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-benzoylation and Biological Interest
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process, explained through the formation and subsequent intramolecular nucleophilic attack, yields products with potential biological applications, confirmed by analytical and spectral data (Singh, Lakhan, & Singh, 2017).
Antimicrobial Properties
New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest their potential as effective antimicrobial agents (Limban et al., 2011).
Alzheimer's Disease Research
A study on different 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides has shown that one derivative in particular exhibited excellent inhibitory activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment. This highlights the derivative's potential as a therapeutic agent for Alzheimer's disease (Hussain et al., 2016).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines. This positions them as potential candidates for anticancer drugs (Ravinaik et al., 2021).
Molecularly Imprinted Polymers
The formation of aromatic N-(2-arylethyl)-2-methylprop-2-enamides for the fabrication of molecularly imprinted polymers demonstrates a versatile approach to creating polymers with high affinity towards specific biomolecules, such as tyramine and L-norepinephrine. This innovation offers a pathway to highly selective sensing and separation technologies (Sobiech, Maciejewska, & Luliński, 2022).
Mechanism of Action
Target of Action
Benzamide analogues have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .
Mode of Action
Similar benzamide analogues have been shown to increase the catalytic action of glucokinase . This suggests that 4-Benzoyl-N-(2-Ethylphenyl)Benzamide may interact with glucokinase in a similar manner, potentially enhancing its activity and thus influencing glucose metabolism.
Biochemical Pathways
As an allosteric activator of glucokinase, it could enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .
Result of Action
Based on the action of similar compounds, it could potentially lower blood glucose levels by enhancing the activity of glucokinase and thus increasing the rate of glucose metabolism .
Properties
IUPAC Name |
4-benzoyl-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTMYNJMSKODSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.